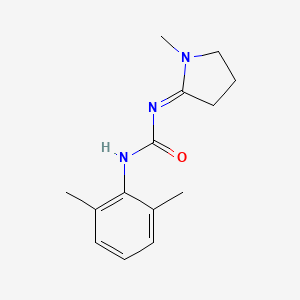
XILOBAM
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Xilobam, also known as N-(2,6-dimethylphenyl)-N’-(1-methyl-2-pyrrolidinylidene)urea, is a biochemical compound with a molecular formula of C14H19N3O and a molecular weight of 245.326 g/mol . It is primarily used in scientific research and has been evaluated for its potential as a central nervous system agent .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Xilobam involves the reaction of 2,6-dimethylaniline with 1-methyl-2-pyrrolidinone in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the reaction conditions and improve the efficiency of the production process .
化学反应分析
Types of Reactions
Xilobam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: This compound can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogens like chlorine and bromine are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .
科学研究应用
Xilobam has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Evaluated for its potential as a central nervous system agent and muscle relaxant.
Industry: Used in the development of new materials and as a component in various industrial processes
作用机制
Xilobam exerts its effects by interacting with specific molecular targets in the central nervous system. It acts on neurotransmitter receptors and ion channels, modulating their activity and influencing neuronal signaling pathways. This mechanism of action makes it a potential candidate for the treatment of neurological disorders .
相似化合物的比较
Similar Compounds
Xipamide: A diuretic with a similar chemical structure but different pharmacological properties.
Salmeterol xinafoate: A bronchodilator with a similar urea moiety but used for respiratory conditions.
Uniqueness
Xilobam is unique due to its specific interaction with central nervous system targets and its potential as a non-sedating muscle relaxant. Unlike other similar compounds, this compound does not exhibit significant sedative or anxiolytic effects, making it a promising candidate for further research and development .
属性
分子式 |
C14H19N3O |
|---|---|
分子量 |
245.32 g/mol |
IUPAC 名称 |
(3E)-1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea |
InChI |
InChI=1S/C14H19N3O/c1-10-6-4-7-11(2)13(10)16-14(18)15-12-8-5-9-17(12)3/h4,6-7H,5,8-9H2,1-3H3,(H,16,18)/b15-12+ |
InChI 键 |
PAXRPWSXCPTPCA-NTCAYCPXSA-N |
手性 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)/N=C/2\CCCN2C |
规范 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)N=C2CCCN2C |
同义词 |
N-(2,6-dimethylphenyl)-N'-(1-methyl-2-pyrrolidinylidene)urea xilobam xilobam monohydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[1-(3-Chloro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-vinyl]-benzoic acid](/img/structure/B1242956.png)
![4-[3-methyl-2-piperidin-4-yl-5-[3-(trifluoromethyl)phenyl]imidazol-4-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine](/img/structure/B1242957.png)
![[(1S,4R)-4-[2-amino-6-(isopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol](/img/structure/B1242958.png)
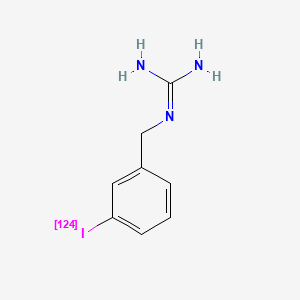
![(2r,3ar,6s,7r,7ar)-2-[(2s)-2-Amino-2-Carboxyethyl]-6-Hydroxy-7-(Methylamino)hexahydro-2h-Furo[3,2-B]pyran-2-Carboxylic Acid](/img/structure/B1242960.png)

![[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (13Z,16Z)-docosa-13,16-dienoate](/img/structure/B1242966.png)
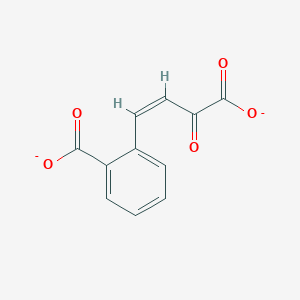
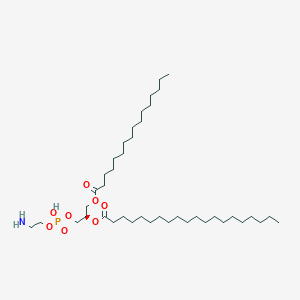
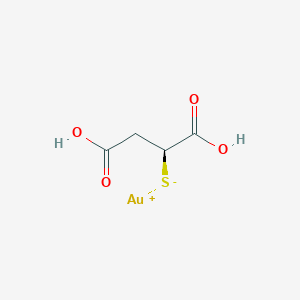
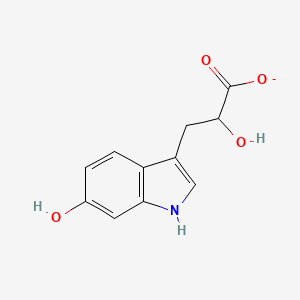

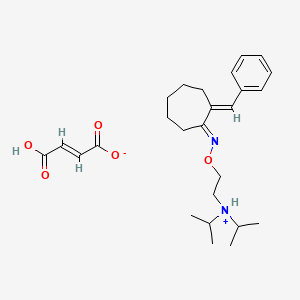
![N-{2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide](/img/structure/B1242978.png)
